molecular formula C8H4BrClF2O B13622506 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one

1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one

Cat. No.: B13622506
M. Wt: 269.47 g/mol
InChI Key: ZTKLGZIKKFCINE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H5BrClF2O It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one typically involves the halogenation of a suitable precursor. One common method includes the reaction of 2-bromo-4,5-difluoroacetophenone with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 2-bromo-4,5-difluoroacetophenone

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)

The reaction yields this compound as the primary product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, affecting their structure and function. Additionally, the carbonyl group can participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one can be compared with other halogenated ketones, such as:

    1-(2-Bromo-4,5-difluorophenyl)ethanone: Similar structure but lacks the chlorine atom.

    1-(2-Bromo-4-chlorophenyl)ethanone: Contains a chlorine atom but lacks the fluorine atoms.

    1-(2-Bromo-4,5-difluorophenyl)-2,2,2-trifluoroethanone: Contains additional fluorine atoms, leading to different chemical properties.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(2-bromo-4,5-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2H,3H2

InChI Key

ZTKLGZIKKFCINE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(=O)CCl

Origin of Product

United States

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